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Compound of Interest

Compound Name: Mtb-IN-9

Cat. No.: B7816386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for Mtb-IN-9, a potent inhibitor

of Mycobacterium tuberculosis (Mtb). Mtb-IN-9, also known as Compound M1, targets the

mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.

Supplier and Purchasing Information
Mtb-IN-9 can be sourced from the following supplier:

Supplier Catalog Number

MedChemExpress HY-100309

Pricing and availability should be confirmed directly with the supplier.

Mechanism of Action
Mtb-IN-9 specifically inhibits two essential enzymes in the mycolic acid biosynthesis pathway:

MtbFadD32 and MtbFadD28.[1] These enzymes are fatty acyl-AMP ligases (FAALs)

responsible for the activation of long-chain fatty acids, a crucial step in the formation of mycolic

acids.[2][3][4] Mycolic acids are major lipid components of the mycobacterial cell wall, providing

a protective barrier against antibiotics and host immune responses.[1] By inhibiting FadD32
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and FadD28, Mtb-IN-9 disrupts the synthesis of mycolic acids, leading to a compromised cell

wall and ultimately, bacterial death.
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Caption: Inhibition of FadD32 and FadD28 by Mtb-IN-9 in the mycolic acid biosynthesis

pathway.

In Vitro Efficacy
Mtb-IN-9 has demonstrated significant activity against Mycobacterium tuberculosis in in vitro

assays. The following table summarizes key quantitative data.

Assay Type Cell Line Parameter Value

In-cell viability M. bovis BCG IC50 8 ± 2 μM

Experimental Protocols
In Vitro Macrophage Infection Assay
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This protocol is designed to assess the efficacy of Mtb-IN-9 against intracellular

Mycobacterium tuberculosis.

1. Cell Culture and Differentiation:

Culture human (e.g., THP-1) or murine (e.g., RAW264.7) macrophage cell lines in

appropriate media (e.g., RPMI or DMEM) supplemented with 10% fetal bovine serum (FBS).

For THP-1 monocytes, induce differentiation into macrophages by treating with phorbol 12-

myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours.

2. Mycobacterium tuberculosis Culture:

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol,

0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

Culture until mid-log phase (OD600 of 0.6-0.8).

3. Macrophage Infection:

Wash differentiated macrophages and infect with M. tuberculosis at a multiplicity of infection

(MOI) of 1-10 bacteria per macrophage.

Incubate for 4 hours to allow for phagocytosis.

Wash the cells to remove extracellular bacteria.

4. Mtb-IN-9 Treatment:

Prepare a stock solution of Mtb-IN-9 in DMSO.

Dilute the stock solution in culture media to achieve the desired final concentrations (a

suggested starting range is 0.1 to 50 µM).

Add the Mtb-IN-9 containing media to the infected macrophages. Include a vehicle control

(DMSO) and a positive control (e.g., rifampicin).

5. Assessment of Bacterial Viability:
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After 3-5 days of incubation, lyse the macrophages with a solution of 0.1% saponin or Triton

X-100.

Serially dilute the lysates and plate on Middlebrook 7H10 agar plates.

Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to

determine the intracellular bacterial load.

Experimental Workflow for In Vitro Testing
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Caption: Workflow for in vitro evaluation of Mtb-IN-9 in a macrophage infection model.

In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of Mtb-IN-9 in a

mouse model of chronic tuberculosis.

1. Animal Model:

Use susceptible mouse strains such as BALB/c or C57BL/6.

2. Mycobacterium tuberculosis Infection:

Infect mice via aerosol or intravenous injection with a low dose of M. tuberculosis H37Rv

(e.g., 100-200 CFU/lungs for aerosol infection).

Allow the infection to establish for 3-4 weeks to develop a chronic infection.

3. Mtb-IN-9 Administration:

Prepare Mtb-IN-9 for oral gavage or intraperitoneal injection in a suitable vehicle.

Administer Mtb-IN-9 daily or as determined by pharmacokinetic studies. A suggested starting

dose, based on other anti-tubercular compounds, could be in the range of 10-100 mg/kg.

Include a vehicle control group and a positive control group treated with a standard anti-

tuberculosis drug regimen (e.g., isoniazid and rifampicin).

4. Efficacy Assessment:

After a defined treatment period (e.g., 4 weeks), euthanize the mice.

Harvest lungs and spleens, homogenize the tissues, and plate serial dilutions on 7H10 agar

to determine the bacterial load (CFU).
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Compare the CFU counts between the Mtb-IN-9 treated group, the vehicle control group,

and the positive control group to assess the reduction in bacterial burden.

Experimental Workflow for In Vivo Testing
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Caption: Workflow for in vivo efficacy testing of Mtb-IN-9 in a mouse model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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